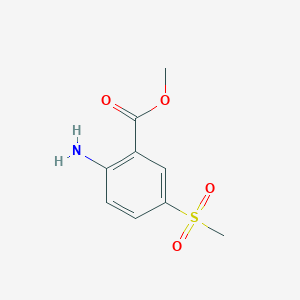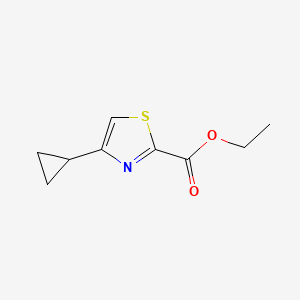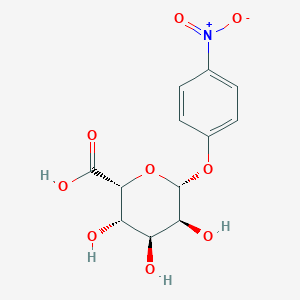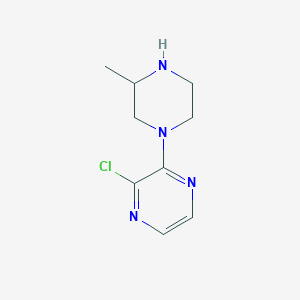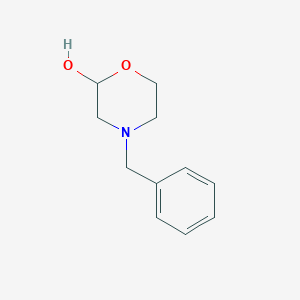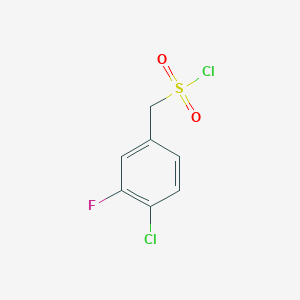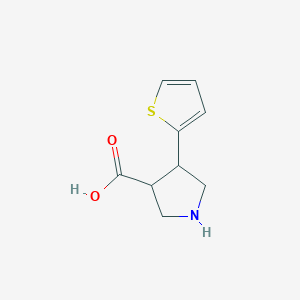
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
説明
“4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as pyrrolidine-3-carboxylic acids, have been studied for their potential biological activities2.
Synthesis Analysis
The synthesis of similar compounds, such as substituted pyridines, has been reported in the literature3. A ring cleavage methodology reaction has been used for the synthesis of these compounds3. However, the specific synthesis process for “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” is not readily available in the sources I found.
Molecular Structure Analysis
The molecular structure of “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” is not explicitly mentioned in the sources I found. However, similar compounds like pyrrolidine-3-carboxylic acids have been studied2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid”. However, thiophene derivatives have been studied for their reactivity4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” are not readily available in the sources I found.科学的研究の応用
1. Drug Discovery
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Synthesis of Thiophene Derivatives
- Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Safety And Hazards
The safety and hazards associated with “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” are not explicitly mentioned in the sources I found. However, it’s always important to handle chemical compounds with care and follow safety guidelines.
将来の方向性
The future directions for the study of “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” are not explicitly mentioned in the sources I found. However, similar compounds have been studied for their potential biological activities5, suggesting that “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid” could also be a subject of future research in this area.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid”. For a more comprehensive analysis, further research and expert consultation may be required.
特性
IUPAC Name |
4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRMEYBMQAOZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



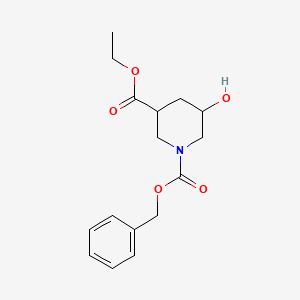
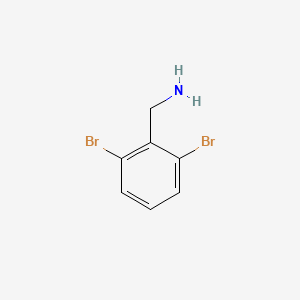
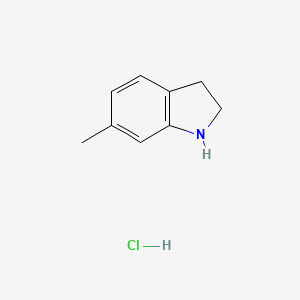
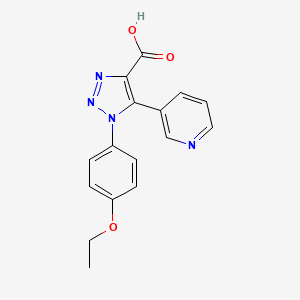
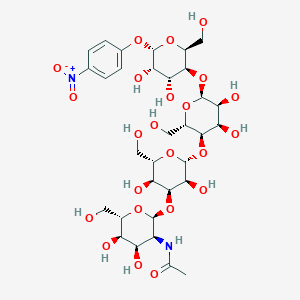
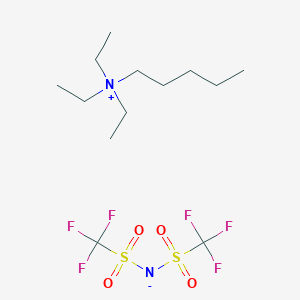
![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)
